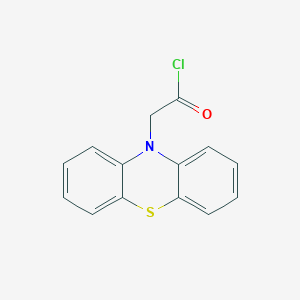

2-phenothiazin-10-ylacetyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-phenothiazin-10-ylacetyl Chloride is a chemical compound with the molecular formula C14H10ClNOS. It is a derivative of phenothiazine, a tricyclic compound that contains nitrogen and sulfur heteroatoms. Phenothiazine derivatives have been widely studied for their diverse biological activities and have been used in various medicinal applications .

Métodos De Preparación

The synthesis of 2-phenothiazin-10-ylacetyl Chloride typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like carbon disulfide (CS2) under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

2-phenothiazin-10-ylacetyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The phenothiazine ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the parent compound.

Condensation Reactions: It can react with aromatic aldehydes to form novel heterocyclic compounds.

Common reagents used in these reactions include sodium azide, chloroacetyl chloride, and various aromatic aldehydes. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Some derivatives are used as tranquilizers, antihistamines, and antipsychotic agents.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-phenothiazin-10-ylacetyl Chloride is primarily related to its ability to interact with various molecular targets. Phenothiazine derivatives are known to inhibit enzymes, block neurotransmitter receptors, and interfere with cellular signaling pathways. These interactions result in a wide range of pharmacological effects, including sedation, antipsychotic activity, and antimicrobial properties .

Comparación Con Compuestos Similares

2-phenothiazin-10-ylacetyl Chloride can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and thioridazine. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their biological activities and therapeutic applications .

Chlorpromazine: Used primarily as an antipsychotic agent.

Promethazine: Known for its antihistaminic and antiemetic properties.

Thioridazine: Used as an antipsychotic with additional sedative effects.

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.

Actividad Biológica

2-Phenothiazin-10-ylacetyl chloride is a chemical compound derived from phenothiazine, known for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties:

- Molecular Formula: C14H10ClNOS

- IUPAC Name: this compound

This compound is synthesized through the acylation of phenothiazine, commonly using Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The resulting compound exhibits a variety of chemical reactivity due to its functional groups.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects against certain diseases.

- Neurotransmitter Receptor Blockade: The compound may block neurotransmitter receptors, which contributes to its sedative and antipsychotic effects.

- Antimicrobial Activity: It shows significant antibacterial and antifungal properties, making it a candidate for treating infections .

Antimicrobial Properties

Research indicates that derivatives of phenothiazine, including this compound, exhibit substantial antimicrobial activity. A study demonstrated that these compounds effectively inhibit the growth of various bacterial strains .

Table 1: Antimicrobial Activity of 2-Phenothiazin Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Effects

Studies have shown that phenothiazine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, in vitro studies revealed that this compound can reduce cell viability in various cancer cell lines .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

-

Antimicrobial Efficacy in Clinical Isolates:

A clinical study evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, suggesting its potential use as an alternative treatment for resistant infections . -

Antitumor Activity Assessment:

In a recent study involving various cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways. This study highlighted its potential as a novel anticancer agent .

Propiedades

IUPAC Name |

2-phenothiazin-10-ylacetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNOS/c15-14(17)9-16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGHCAFPASHYSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409331 |

Source

|

| Record name | 2-phenothiazin-10-ylacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158502-05-7 |

Source

|

| Record name | 2-phenothiazin-10-ylacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.